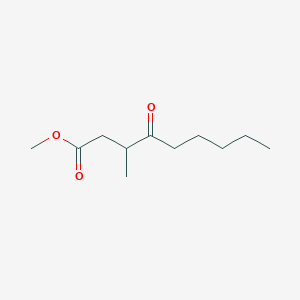

Methyl 3-methyl-4-oxononanoate

Description

Structure

3D Structure

Properties

CAS No. |

89631-03-8 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 3-methyl-4-oxononanoate |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-10(12)9(2)8-11(13)14-3/h9H,4-8H2,1-3H3 |

InChI Key |

XZNIWZPDMNWHLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C)CC(=O)OC |

Origin of Product |

United States |

Structural and Chemical Context of Methyl 3 Methyl 4 Oxononanoate Within Beta Keto Ester and Methyl Ester Chemistry

Methyl 3-methyl-4-oxononanoate is a member of two significant classes of organic compounds: beta-keto esters and methyl esters. Its chemical behavior and reactivity are largely defined by the interplay of the functional groups characteristic of these classes.

Beta-keto esters are defined by a ketone functional group located at the beta-position relative to an ester group. ambujasolvex.com This arrangement results in a unique electronic environment, conferring upon the molecule a versatile reactivity that makes it a valuable intermediate in organic synthesis. researchgate.netnih.gov The presence of acidic protons on the alpha-carbon, situated between the two carbonyl groups, allows for easy formation of enolates, which can then participate in a variety of carbon-carbon bond-forming reactions. georgiasouthern.edu

As a methyl ester, this compound contains a methyl group attached to the carboxylate oxygen. Methyl esters are commonly derived from natural sources like vegetable oils and animal fats and are known for their role in various industrial applications, including the production of biodiesel. chemicalbull.comlibretexts.orgpetercremerna.com They are generally characterized by their high solubility and are often used as intermediates in the synthesis of other organic compounds. petercremerna.com

The synthesis of beta-keto esters such as this compound can be achieved through various methods, with the Claisen condensation being a classic example. This reaction involves the condensation of two ester molecules in the presence of a strong base. researchgate.net More contemporary methods include the use of palladium-catalyzed reactions and transesterification, which allows for the conversion of one ester into another and is a key process in both laboratory and industrial settings. researchgate.netnih.gov

Academic Rationale and Significance of Comprehensive Study of Methyl 3 Methyl 4 Oxononanoate

De Novo Synthesis Strategies for this compound

De novo synthesis refers to the creation of a complex molecule from simple, commercially available starting materials. For this compound, this involves the strategic formation of the carbon skeleton and the introduction of the requisite functional groups.

Multi-step synthesis provides a controlled and planned approach to constructing complex molecules like this compound. vapourtec.com A common and effective strategy for synthesizing β-keto esters is the Claisen condensation or related acylation reactions. A plausible multi-step approach could involve the acylation of an appropriate enolate.

One potential pathway involves the formation of a lithium enolate from a simple ester, such as methyl propanoate, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then react with a suitable acylating agent, such as hexanoyl chloride, to form the target β-keto ester. The sequence begins with the deprotonation at the α-carbon of methyl propanoate to create a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of hexanoyl chloride. An acidic workup completes the synthesis.

An alternative multi-step sequence could start with the formation of an enolate from a ketone, like 2-hexanone (B1666271), which is then acylated using methyl chloroformate. These multi-step approaches, while robust, often require careful control of reaction conditions to avoid side reactions such as self-condensation. scribd.com

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of β-keto esters, key variables include the choice of base, solvent, temperature, and reaction time. The optimization process aims to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.netindexcopernicus.com

For instance, in a Claisen-type condensation, the stoichiometry of the base is critical. A full equivalent of a strong base is often required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester. The choice of solvent can also significantly impact the reaction; aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for reactions involving organolithium bases.

Temperature control is crucial for managing the selectivity of the reaction. Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent decomposition or side reactions. The subsequent acylation may be allowed to proceed at a slightly higher temperature. Studies on related esterification and acylation reactions show that adjusting these parameters can lead to significant improvements in yield. researchgate.netnih.gov

Table 1: Hypothetical Optimization of a Key Acylation Step This table is based on general principles of optimizing acylation reactions for analogous compounds.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | NaH | THF | 25 | 12 | 45 |

| 2 | LDA | THF | -78 to 0 | 4 | 75 |

| 3 | LDA | Diethyl Ether | -78 to 25 | 4 | 68 |

| 4 | KHMDS | THF | -78 to 0 | 3 | 80 |

| 5 | KHMDS | Toluene | -78 to 0 | 3 | 72 |

Catalytic methods offer a more atom-economical and environmentally friendly approach to synthesis. While a direct catalytic route to this compound is not prominently documented, principles from related catalytic reactions can be applied. For example, Lewis acids are known to catalyze acylation reactions, potentially enabling the use of less reactive acylating agents than acyl chlorides. indexcopernicus.com

Another catalytic strategy could involve the oxidative cleavage of a larger, more complex precursor. For instance, a suitable olefin could be subjected to ozonolysis followed by an oxidative workup to generate a carboxylic acid, which could then be esterified. Alternatively, a diol could be selectively oxidized to form the keto-ester functionality.

Furthermore, specific esterification reactions can be catalyzed. If the corresponding carboxylic acid, 3-methyl-4-oxononanoic acid, is synthesized first, its conversion to the methyl ester can be efficiently catalyzed by acids such as sulfuric acid or by using solid acid catalysts, which simplifies product purification. nih.govresearchgate.net The use of iron-based nanoparticles has also been explored for catalytic processes, suggesting a potential avenue for future research in this area. au.dk

This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers. The synthesis of a single enantiomer is often crucial in fields like pharmacology and materials science. Enantioselective synthesis can be achieved using several strategies. researchgate.net

One common approach is the use of a chiral auxiliary. A chiral alcohol could be used to form an ester with propanoic acid. Deprotonation and subsequent alkylation of this chiral ester would proceed with high diastereoselectivity due to steric hindrance from the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. A chiral Lewis acid or a chiral base could be used to catalyze the acylation reaction, influencing the stereochemical outcome. Such methods have been successfully applied to the synthesis of other chiral molecules. rsc.org The synthesis of structurally similar chiral compounds, such as (S)-3-Methyl-4-octanol, often relies on stereoselective reduction of a ketone precursor using chiral reagents or biocatalysts. researchgate.net

Chemo-enzymatic and Biocatalytic Pathways for this compound Production

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective pathways. nih.govrsc.org Enzymes, such as lipases, proteases, and oxidoreductases, operate under mild conditions and often exhibit high regio- and stereoselectivity. researchgate.netnih.gov

For the production of enantiomerically pure this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor. For example, a racemic alcohol intermediate could be selectively acylated by a lipase, allowing for the separation of the faster-reacting enantiomer from the unreacted one. mdpi.com

A one-pot, multi-enzyme system could also be envisioned. For instance, an ene-reductase (ER) and an alcohol dehydrogenase (ADH) could be used sequentially to reduce an α,β-unsaturated precursor, setting two stereocenters with high control. mdpi.com While this specific cascade may not be directly applicable, it illustrates the power of biocatalysis in creating chiral molecules. A potential chemo-enzymatic route could involve the lipase-catalyzed esterification of 3-methyl-4-oxononanoic acid, which could itself be produced via a microbial pathway. scribd.com

Table 2: Potential Enzymes for Chemo-enzymatic Synthesis This table lists enzyme classes and their potential application in the synthesis of this compound or its precursors.

| Enzyme Class | Specific Enzyme Example | Potential Application | Reference |

| Lipase | Novozym 435 (Candida antarctica Lipase B) | Enantioselective esterification or resolution of a racemic alcohol/acid precursor. | nih.gov |

| Ene-Reductase | Old Yellow Enzyme (OYE) family | Stereoselective reduction of a C=C bond in an unsaturated precursor. | mdpi.com |

| Alcohol Dehydrogenase | ADH from Rhodococcus ruber | Enantioselective reduction of a ketone to a chiral alcohol precursor. | mdpi.com |

| Protease | Subtilisin | Regioselective acylation of a polyhydroxylated precursor. | researchgate.net |

Synthesis of Key Precursors and Intermediates for this compound

The success of any synthetic strategy relies on the availability of the necessary starting materials. The precursors for the synthesis of this compound are generally simple, often commercially available compounds or can be prepared through straightforward reactions.

For a synthesis based on Claisen condensation or enolate acylation, key precursors would include:

Methyl propanoate: Prepared by Fischer esterification of propanoic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid. truman.edu

Hexanoyl chloride: Synthesized from hexanoic acid by reaction with thionyl chloride or oxalyl chloride.

2-Hexanone: Commercially available or can be prepared by the oxidation of 2-hexanol.

Methyl 2-methylpropanoate: Can be prepared via Fischer esterification of 2-methylpropanoic acid.

The synthesis of functionalized precursors for more complex routes, such as those involving stereoselective steps, often requires multiple transformations. For example, the preparation of a chiral auxiliary-derivatized propanoate would involve an initial esterification or amidation reaction with a chiral alcohol or amine. acgpubs.org Similarly, the synthesis of unsaturated precursors for enzymatic reductions would involve standard olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

Comparative Analysis of Synthetic Routes to this compound: Efficiency, Selectivity, and Principles of Green Chemistry

However, based on established principles of organic synthesis, several plausible routes for the preparation of this compound can be proposed. The efficiency, selectivity, and greenness of these hypothetical routes can be critically analyzed. The most likely disconnection approach for this target molecule would involve the formation of the carbon-carbon bond at the α-position to the ester, suggesting a Claisen condensation or a related acylation reaction, followed by or combined with a methylation step.

Hypothetical Synthetic Route 1: Acylation of a β-Keto Ester

One common strategy for the synthesis of β-keto esters is the Claisen condensation of two esters. A subsequent alkylation at the α-position can introduce the methyl group.

Reaction Scheme: This would likely involve the reaction of a pentanoyl derivative (e.g., pentanoyl chloride or a pentanoate ester) with a propanoate ester, followed by methylation.

Selectivity: A key challenge in this approach is achieving selective mono-methylation. The acidity of the α-proton in the initial β-keto ester product makes it susceptible to deprotonation and subsequent reaction with an alkylating agent. Careful control of stoichiometry and reaction temperature is crucial to favor the formation of this compound over di-methylated or un-methylated byproducts.

Green Chemistry Principles: This route often employs strong, stoichiometric bases such as sodium ethoxide or sodium hydride, which can generate significant amounts of waste. The use of volatile organic solvents is also typical. From a green chemistry perspective, exploring catalytic methods or the use of less hazardous reagents would be a significant improvement.

Hypothetical Synthetic Route 2: Acylation of an Enolate

An alternative approach involves the acylation of a pre-formed enolate of a ketone with a chloroformate.

Reaction Scheme: This would involve the deprotonation of 2-hexanone to form its enolate, which would then react with methyl chloroformate. This would be followed by a separate methylation step at the α-position.

Efficiency and Selectivity: The regioselectivity of the initial acylation can be a concern, as unsymmetrical ketones can form two different enolates. The subsequent methylation step would again require careful control to ensure mono-alkylation.

Green Chemistry Principles: Similar to the first route, this method often relies on strong bases and organic solvents. Methyl chloroformate is a highly reactive and toxic reagent, which raises safety and environmental concerns.

Comparative Analysis of Hypothetical Routes

Without experimental data, a direct quantitative comparison is not possible. However, a qualitative assessment can be made.

| Parameter | Hypothetical Route 1 (Claisen Condensation) | Hypothetical Route 2 (Enolate Acylation) |

| Potential Efficiency | Moderate to high, dependent on alkylation control. | Moderate, potential for side reactions. |

| Selectivity | Mono-alkylation can be challenging to control. | Regioselectivity of acylation and mono-alkylation are key challenges. |

| Atom Economy | Potentially lower due to the use of stoichiometric bases. | Can be impacted by the use of protecting groups or directing groups to control selectivity. |

| Reagent Hazard | Use of strong bases like sodium hydride. | Use of toxic reagents like methyl chloroformate. |

| Waste Generation | Generation of salt byproducts from the base. | Generation of waste from reagents and solvents. |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, with a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.275 g/mol , ¹H-NMR and ¹³C-NMR, along with two-dimensional NMR techniques, would be indispensable for its structural confirmation.

¹H-NMR and ¹³C-NMR Spectral Analysis of this compound

¹H-NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the methyl ester protons, the protons of the C3-methyl group, and the various methylene (B1212753) and methine protons along the carbon chain. The chemical shift (δ) of these signals, their multiplicity (singlet, doublet, triplet, etc.) due to spin-spin coupling, and their integration values would be key to assigning the proton signals to their respective positions in the molecule.

¹³C-NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the type of carbon, with the carbonyl carbons of the ketone and ester groups appearing significantly downfield (at higher ppm values) compared to the aliphatic carbons of the chain and methyl groups.

Predicted ¹H-NMR and ¹³C-NMR Data Table for this compound (Note: This table is based on predicted chemical shifts and typical coupling constants for similar functional groups, as experimental data is not available.)

| Atom Position | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| 1 (OCH₃) | ~3.7 (s, 3H) | ~52 |

| 2 (CH₂) | ~2.6 (m, 2H) | ~35 |

| 3 (CH) | ~2.8 (m, 1H) | ~45 |

| 3-CH₃ | ~1.2 (d, 3H) | ~15 |

| 4 (C=O) | - | ~210 |

| 5 (CH₂) | ~2.4 (t, 2H) | ~40 |

| 6 (CH₂) | ~1.6 (m, 2H) | ~24 |

| 7 (CH₂) | ~1.3 (m, 2H) | ~31 |

| 8 (CH₂) | ~1.3 (m, 2H) | ~22 |

| 9 (CH₃) | ~0.9 (t, 3H) | ~14 |

| Ester C=O | - | ~174 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton connectivities throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons (like the carbonyl carbons) and for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which can help to determine the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of this compound

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 200), although it may be weak due to the instability of the initial ion. The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways for esters and ketones providing valuable structural clues.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

ESI-MS is a soft ionization technique that is less likely to cause fragmentation than EI-MS. It is particularly useful for polar molecules and is often used in conjunction with liquid chromatography. For this compound, ESI-MS would be expected to produce protonated molecules [M+H]⁺ (m/z 201) or adducts with sodium [M+Na]⁺ (m/z 223) or potassium [M+K]⁺ (m/z 239).

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to confirm the molecular formula C₁₁H₂₀O₃ by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of specific functional groups. For this compound, the IR spectrum is characterized by the presence of two distinct carbonyl (C=O) groups: one from the ketone and one from the methyl ester.

The ketone C=O stretching vibration typically appears in the range of 1725-1705 cm⁻¹. The ester C=O stretching vibration is generally found at a higher frequency, between 1750-1735 cm⁻¹. docbrown.info The presence of these two separate, strong absorption bands is a key indicator of the compound's bifunctional nature. Additionally, the spectrum will show characteristic C-O stretching vibrations from the ester group in the 1300-1000 cm⁻¹ region. docbrown.info Absorptions due to C-H stretching vibrations from the methyl and methylene groups are expected around 3000-2850 cm⁻¹. docbrown.info

Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | ~1715 |

| Ester (C=O) | Stretch | ~1740 |

| Ester (C-O) | Stretch | ~1200-1180 |

Note: The exact positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Carbonyl compounds, such as ketones and esters, exhibit a weak absorption band in the UV region (around 270-300 nm) resulting from the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group's electrons. researchgate.net While not highly specific for detailed structural elucidation on its own, UV-Vis spectroscopy can confirm the presence of the carbonyl chromophores in this compound and can be useful for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Separation of Isomers of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for assessing its purity, isolating it from reaction mixtures, and separating its stereoisomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas chromatography is a premier technique for separating and analyzing volatile compounds without decomposition. This compound, being a methyl ester, is sufficiently volatile for GC analysis. researchgate.net In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. sigmaaldrich.com

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. nih.gov After the components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. nih.gov This fragmentation pattern allows for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation logic. nih.govresearchgate.net For instance, the mass spectrum of a methyl ester typically shows a characteristic peak corresponding to the loss of the methoxy (B1213986) group (-OCH₃). nih.gov

Typical GC-MS Parameters for Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., SLB®-5ms) | Provides high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector Temp. | ~220-280°C | Ensures complete vaporization of the sample. sigmaaldrich.comdergipark.org.tr |

| Detector | Mass Spectrometer | Identifies and quantifies the compound. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragments. dergipark.org.tr |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, reversed-phase HPLC is a common method. nih.gov In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water. nih.gov More polar compounds elute earlier, while less polar compounds are retained longer.

The coupling of HPLC with mass spectrometry (HPLC-MS) enhances its analytical power, allowing for mass determination and structural elucidation of the separated components. nih.gov Electrospray ionization (ESI) is a common interface that gently transfers ions from the liquid phase to the gas phase for MS analysis, making it suitable for a wide range of molecules. nih.gov

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate mixtures and assess purity. utexas.edu It is often employed to monitor the progress of a chemical reaction or to quickly determine the number of components in a mixture. chegg.com

In TLC, a thin layer of a stationary phase, typically silica (B1680970) gel, is coated onto a flat carrier like glass or aluminum. utexas.edu The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential polarity and affinity for the stationary and mobile phases. chegg.com The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Chiral Chromatography for Enantiomeric Separation of this compound

The presence of a stereocenter at the third carbon (the "3-methyl" position) means that this compound exists as a pair of enantiomers (non-superimposable mirror images). nist.gov Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques.

Chiral chromatography, most commonly chiral HPLC, is used to separate enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of racemic compounds. nih.govwindows.net The choice of mobile phase (normal, reversed, or polar organic) is critical and is often screened to optimize the separation and resolution of the enantiomers. chromatographyonline.com

Reactivity of the Ketone Moiety in this compound

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and redox reactions.

The carbonyl carbon of the ketone in this compound is sp² hybridized and susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. fiveable.meyoutube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic addition reactions applicable to the ketone moiety include:

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of a tertiary alcohol after an acidic workup. The reaction is irreversible due to the strong basicity of the incoming alkyl or aryl group. masterorganicchemistry.comyoutube.com

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or NaCN/KCN with acid) to the ketone carbonyl leads to the formation of a cyanohydrin. This reaction is reversible and base-catalyzed. fiveable.me

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone's carbonyl group into a carbon-carbon double bond, forming an alkene.

Enolate Addition (Aldol Addition): In the presence of a base, another enolizable ketone or aldehyde can form an enolate that can then act as a nucleophile, attacking the ketone of this compound to form a β-hydroxy ketone (an aldol (B89426) addition product). libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|

Redox Reactions: Reduction to Alcohols and Oxidation to Carboxylic Acids

The oxidation state of the ketone's carbonyl carbon can be altered through reduction or oxidation.

Reduction to Alcohols: The ketone in this compound can be readily reduced to a secondary alcohol, forming Methyl 3-methyl-4-hydroxynonanoate. This transformation is typically achieved using complex metal hydrides.

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that selectively reduces ketones and aldehydes. It is often used in protic solvents like methanol or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce the ketone and the ester group. youtube.com To achieve selective reduction of the ketone, a milder reagent like NaBH₄ is preferred.

Oxidation to Carboxylic Acids: Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. However, under forcing conditions with strong oxidizing agents, the ketone can undergo oxidative cleavage. For this compound, this would break the carbon chain, leading to the formation of two carboxylic acids. For instance, oxidation with hot, concentrated nitric acid or alkaline potassium permanganate (B83412) could cleave the C3-C4 bond, yielding different carboxylic acid fragments. researchgate.net

A more controlled oxidation is the Baeyer-Villiger oxidation, which involves treating the ketone with a peroxy acid (like m-CPBA). This reaction inserts an oxygen atom adjacent to the carbonyl carbon to form an ester, not a carboxylic acid.

Reactions at the Ester Group of this compound

The methyl ester group undergoes nucleophilic acyl substitution, where the methoxy group (-OCH₃) is replaced by another nucleophile.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.comnih.gov For example, reacting this compound with ethanol under acidic conditions would yield Ethyl 3-methyl-4-oxononanoate and methanol. researchgate.net Base-catalyzed transesterification, using a catalytic amount of sodium alkoxide, is also a common and efficient method. masterorganicchemistry.comresearchgate.net

Hydrolysis: Ester hydrolysis converts the ester back to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water and a strong acid catalyst (e.g., H₂SO₄).

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces the sodium salt of the carboxylic acid (a carboxylate). A subsequent acidification step is required to obtain the free carboxylic acid, 3-Methyl-4-oxononanoic acid. organic-chemistry.org

The ester group can react with various nucleophiles besides water or alcohols. kinampark.com These reactions proceed through a nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate. nih.gov

Ammonolysis/Aminolysis: Reaction with ammonia, primary amines, or secondary amines converts the ester into a primary, secondary, or tertiary amide, respectively. This reaction often requires heat.

Reaction with Organometallic Reagents: Esters react with two equivalents of a Grignard or organolithium reagent to produce a tertiary alcohol. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. youtube.com It is generally difficult to stop the reaction at the ketone stage.

Table 2: Summary of Reactions at the Ester Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl Ester |

Derivatization Strategies for this compound to Synthesize Novel Analogues

The presence of two distinct functional groups makes this compound a valuable precursor for synthesizing a variety of more complex molecules, including heterocyclic compounds and other novel analogues. nih.govnih.gov Derivatization can be achieved by selectively targeting one functional group while leaving the other intact, or by utilizing both groups in a single synthetic sequence.

Strategies include:

Modification of the Ketone Followed by Ester Reaction: The ketone can first be reduced to an alcohol. The resulting hydroxyl group could then participate in an intramolecular transesterification to form a six-membered lactone (a cyclic ester).

Modification of the Ester Followed by Ketone Reaction: The ester can be hydrolyzed to the carboxylic acid. The resulting keto-acid can then be used in further transformations. For example, reaction with a diamine could lead to the formation of benzodiazepine-like structures or other heterocycles.

Reactions Involving Both Functional Groups: Condensation reactions with reagents like hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives. Similarly, reaction with hydroxylamine (B1172632) could form an oxime at the ketone, with the potential for subsequent cyclization involving the ester group. Acylation of related compounds like methyl 3-aminocrotonate with various acid chlorides has been shown to produce enamides or enaminones, which can then be used to synthesize dihydropyridinones. researchgate.net

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for generating a library of structurally diverse compounds. nih.gov

No Scientific Data Found for this compound Transformations

A comprehensive review of available scientific literature and chemical databases has revealed no specific information regarding the chemical transformations, derivatization, or stereochemical outcomes of the compound this compound.

Extensive searches for peer-reviewed articles and database entries detailing the synthesis of adducts with biomolecules, the formation of hybrid compounds, or the stereochemical analysis of reactions involving this compound have yielded no relevant results. The scientific community has not published any research that falls within the scope of the requested article outline for this specific chemical entity.

Consequently, it is not possible to generate a scientifically accurate and informative article on the "Chemical Transformations and Derivatization of this compound" as requested. The absence of data on this particular compound in the public domain prevents the creation of content for the specified sections and subsections, including:

Stereochemical Outcomes of Chemical Transformations of this compound

Without foundational research on this compound, any attempt to create the requested article would be purely speculative and would not meet the standards of scientific accuracy. Further investigation into this molecule would be required before such a review could be written.

Mechanistic Investigations of Methyl 3 Methyl 4 Oxononanoate in Chemical Systems

Elucidation of Reaction Mechanisms Involving Methyl 3-methyl-4-oxononanoate as a Reactant or Product

This compound, a β-keto ester, can participate in a variety of chemical reactions, either as a starting material (reactant) or a resulting compound (product). Its formation is plausible through several synthetic pathways common in organic chemistry. One general and effective method for the synthesis of methyl esters is the direct esterification of the corresponding carboxylic acid. A range of methodologies exists for this transformation, including using dimethyl carbonate as a green methylating reagent or copper-catalyzed O-methylation where dimethyl sulfoxide (B87167) (DMSO) serves as the methyl source. organic-chemistry.org

As a product, this compound is structurally related to compounds formed during the oxidative degradation of larger molecules, particularly unsaturated lipids. Lipid peroxidation, a process involving the attack of oxidants on polyunsaturated fatty acids, leads to a cascade of reactions that generate a variety of smaller, oxygenated molecules. nih.gov The structure of this compound, containing both a ketone and a methyl ester, is consistent with the types of secondary products generated from the cleavage of lipid hydroperoxides.

When used as a reactant, the presence of multiple functional groups dictates its reactivity. The ketone carbonyl group allows for nucleophilic addition reactions, while the α-protons (at the C-2 and C-3 positions) exhibit acidity and can be removed by a base to form an enolate. This enolate is a key reactive intermediate, capable of participating in alkylation, acylation, and condensation reactions, such as the aldol (B89426) or Claisen condensations. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification in the presence of another alcohol.

A plausible synthetic route for its preparation in a laboratory setting could involve the conjugate addition (Michael reaction) of an organometallic reagent to an α,β-unsaturated ester, followed by an acylation step, or via the Claisen condensation of two different esters.

Kinetic Studies of this compound Transformations

Direct kinetic studies on this compound are not extensively documented in the literature. However, the kinetics of its transformations can be inferred from studies on smaller, structurally related methyl esters, such as methyl acetate (B1210297). Theoretical and experimental studies on methyl acetate oxidation provide a foundational model for understanding the low-temperature combustion and degradation kinetics applicable to larger esters. researchgate.net

Kinetic investigations for a molecule like this compound would focus on several key reaction classes:

Initial Radical Formation: Hydrogen atom abstraction from the alkyl chain by radicals (e.g., •OH). The rates of these reactions depend on the specific C-H bond strength.

Oxygen Addition: The subsequent rapid reaction of the resulting alkyl radical with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This is a critical step in autoxidation chain reactions. researchgate.net

Isomerization and Decomposition: The peroxyl radical can undergo internal hydrogen migration (isomerization) to form a hydroperoxyalkyl radical, which can then decompose, leading to chain branching or the formation of stable oxidation products.

Theoretical studies on methyl acetate radicals have calculated the rate constants for oxygen addition and subsequent H-migration reactions, which are crucial for developing detailed combustion models. researchgate.net These studies utilize high-level quantum chemical methods and transition state theory to determine the potential energy surfaces and predict reaction rates across a range of temperatures and pressures. researchgate.net For this compound, similar computational models would be necessary to predict its kinetic behavior accurately.

Table 1: Key Reaction Classes and Parameters for Kinetic Analysis of Methyl Ester Oxidation (Modeled on Methyl Acetate Studies)

| Reaction Class | Description | Key Kinetic Parameters |

|---|---|---|

| H-Abstraction | Initial attack by a radical (e.g., OH) to remove a hydrogen atom. | Rate Constant (k), Activation Energy (Ea) |

| O₂ Addition | Reaction of the carbon-centered radical with O₂ to form a peroxy radical. | High-pressure limit rate constants |

| Isomerization | Internal H-atom migration within the peroxy radical. | Rate constants for H-migration |

| Decomposition | Fragmentation of radical intermediates to form stable products. | Branching ratios, product formation rates |

This table is a conceptual model based on kinetic studies of simpler methyl esters like methyl acetate. researchgate.net

Role of this compound in Model Oxidative Degradation Pathways

This compound serves as a structural model for secondary products arising from lipid peroxidation. This process is a prime example of oxidative degradation, where polyunsaturated fatty acids (PUFAs) are attacked by reactive oxygen species, leading to a chain reaction that produces lipid hydroperoxides. nih.govunibo.it These primary products are unstable and decompose into a complex mixture of secondary products, including aldehydes, ketones, and other oxygenated species. unibo.it

One of the most studied products of lipid peroxidation is 4-hydroxy-2-nonenal (4-HNE), an α,β-unsaturated aldehyde formed from the oxidation of omega-6 fatty acids. nih.govnih.gov 4-HNE is a highly reactive molecule recognized as a biomarker of oxidative stress and a signaling molecule that can modulate cellular processes. nih.govnih.gov

This compound, while not an aldehyde, contains a ketone functional group, which imparts similar electrophilic reactivity. In model systems of oxidative degradation, it represents a class of stable, non-volatile end-products that can accumulate. Its formation would involve the oxidative cleavage of a larger lipid precursor at a double bond, followed by subsequent oxidation and rearrangement steps. The discovery of undecyl acetate as an intermediate in the microbial degradation of 2-tridecanone (B165437) confirms that subterminal oxidation pathways, which could produce keto-esters like this compound from larger substrates, are biochemically relevant. nih.gov

Table 2: Comparison of Functional Groups in Oxidative Degradation Products

| Compound | Key Functional Groups | Significance in Degradation Pathways |

|---|---|---|

| 4-hydroxy-2-nonenal (4-HNE) | Aldehyde, Alkene, Hydroxyl | Highly reactive α,β-unsaturated aldehyde, known to modify proteins and DNA. nih.gov |

| This compound | Ketone, Methyl Ester | Electrophilic ketone susceptible to nucleophilic attack; represents a stable keto-ester product. |

| Malondialdehyde (MDA) | Dialdehyde | A classic biomarker of lipid peroxidation, known for its reactivity with thiobarbituric acid (TBA). nih.gov |

Mechanistic Basis for Interactions with Molecular Targets in Controlled Chemical Environments

In controlled chemical environments, the reactivity of this compound is primarily governed by its electrophilic ketone center and the acidity of its α-protons. These features provide a mechanistic basis for its interaction with various molecular targets, particularly nucleophiles. This reactivity is analogous to that of other lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), which are known to covalently modify biological nucleophiles such as amino acid residues in proteins. unibo.itnih.gov

The primary mechanism for interaction with nucleophilic targets (Nu:) involves the attack on the carbonyl carbon of the ketone. In a biological context, the side chains of certain amino acids are potent nucleophiles.

Cysteine: The thiol group (-SH) is a strong nucleophile and can attack the ketone to form a hemithioacetal.

Histidine: The imidazole (B134444) ring is a significant nucleophile.

Lysine: The primary amine (-NH₂) of the side chain can react with the ketone to form a Schiff base (imine) intermediate, especially under conditions of mild acid catalysis.

Studies comparing the reactivity of various lipid peroxidation products have shown that their electrophilicity dictates the rate of reaction with model amino acid derivatives. unibo.it For instance, 4-oxononenal (4-ONE), a keto-aldehyde, is significantly more reactive towards thiols than 4-HNE. unibo.it While this compound lacks the aldehyde function of 4-ONE, its ketone group remains a site for potential adduction with potent nucleophiles in a controlled setting.

Table 3: Potential Interactions of this compound with Nucleophilic Amino Acids

| Nucleophilic Amino Acid | Reactive Group | Potential Covalent Adduct | Reaction Mechanism |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Hemithioacetal | Nucleophilic Addition |

| Lysine | Amine (-NH₂) | Schiff Base/Imine | Nucleophilic Addition-Elimination |

| Histidine | Imidazole Ring | Covalent Adduct | Nucleophilic Addition |

This table outlines plausible interactions based on the known reactivity of ketone functional groups with nucleophilic amino acid residues. unibo.itnih.gov

Theoretical and Computational Studies of Methyl 3 Methyl 4 Oxononanoate

Molecular Modeling and Conformational Analysis of Methyl 3-methyl-4-oxononanoate

Molecular modeling of this compound is essential for understanding its three-dimensional structure and the flexibility of its carbon chain. Conformational analysis aims to identify the molecule's most stable spatial arrangements (conformers) and the energy barriers between them.

Research Findings: Computational studies on similar long-chain molecules and β-keto esters indicate that the molecule likely exists predominantly in its keto tautomeric form rather than the enol form. semanticscholar.orgnih.gov The conformational landscape would be determined by rotations around several key single bonds. The long nonanoyl chain allows for numerous conformers, with low-energy structures typically adopting a staggered arrangement to minimize steric hindrance. rsc.org A conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level quantum calculations, would reveal the global minimum energy structure and other low-energy conformers. For β-keto esters, a minimal energy conformation is often identified through detailed analysis. semanticscholar.orgmdpi.com The orientation of the methyl group at the C3 position and its interaction with the adjacent carbonyl group and the rest of the alkyl chain are critical in determining the most stable conformations.

Interactive Table 1: Hypothetical Low-Energy Conformers of this compound This table illustrates plausible data from a conformational analysis, showing relative energies and key dihedral angles for three hypothetical stable conformers.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C3-C4-C5-C6 (°) |

| A | 0.00 | -175.8 | 179.5 |

| B | 0.85 | 65.2 | 178.9 |

| C | 1.21 | -176.1 | -68.4 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of this compound

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the reactivity of molecules. For a β-keto ester like this compound, DFT calculations provide insights into its chemical behavior.

Research Findings: Studies on analogous β-keto esters typically employ DFT methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) to optimize molecular geometry and calculate electronic properties. semanticscholar.orgmdpi.com These calculations yield critical data points known as conceptual DFT descriptors, which predict reactivity. semanticscholar.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, from which properties like ionization potential, electron affinity, chemical hardness, and global electrophilicity are derived. mdpi.com

Local reactivity descriptors, such as Fukui functions, are also calculated to identify the most reactive atomic sites within the molecule. mdpi.com In β-keto esters, the primary electrophilic sites susceptible to nucleophilic attack are the carbonyl carbon of the ketone (C4) and the carbonyl carbon of the ester (C1). mdpi.comyoutube.com The relative reactivity of these two sites is influenced by both electronic and steric factors. mdpi.com The distribution of electrostatic potential on the molecular surface can also highlight regions prone to electrophilic or nucleophilic attack. researchgate.net

Interactive Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound This table presents hypothetical but representative DFT-calculated values for key electronic properties, based on findings for similar β-keto esters. semanticscholar.orgmdpi.com All values are in electron volts (eV).

| Descriptor | Symbol | Predicted Value (eV) | Interpretation |

| Ionization Potential | IP | 9.85 | Energy required to remove an electron. |

| Electron Affinity | EA | 0.75 | Energy released when an electron is added. |

| Chemical Hardness | η | 4.55 | Resistance to change in electron distribution. |

| Electronic Chemical Potential | µ | -5.30 | "Escaping tendency" of electrons. |

| Global Electrophilicity | ω | 3.09 | Overall electrophilic nature of the molecule. |

Simulations of Reaction Pathways and Transition States for this compound Synthesis and Transformations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. These studies map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and crucial transition states.

Research Findings: The synthesis of β-keto esters often involves reactions like the Claisen condensation or the acylation of ketone enolates. nih.govorganic-chemistry.org Computational modeling of these pathways involves locating the transition state (the highest energy point along the reaction coordinate) for each step. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate. youtube.com For example, a DFT study on the reduction of a β-keto ester calculated the activation energy for the reduction of the ketone group to be significantly lower than that for the ester group, explaining the chemoselectivity of the reaction. youtube.com Similarly, simulations of acylation reactions have been used to describe plausible reaction pathways and transition state assemblies. researchgate.netresearchgate.net For this compound, such simulations could clarify the preferred pathway for its formation and predict the outcomes of subsequent reactions like alkylation, reduction, or cyclization.

Interactive Table 3: Hypothetical Calculated Activation Energies for a Synthetic Step This table shows illustrative data for a simulated reaction, such as the acylation of a ketone enolate to form the β-keto ester backbone.

| Reaction Step | Reactants | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| C-Acylation | Methyl heptanoate (B1214049) enolate + Acetyl chloride | [Acyl-addition TS] | 18.5 |

| Reduction (Ketone) | This compound + NaBH₄ | [Hydride-attack TS] | 24.2 |

| Reduction (Ester) | This compound + NaBH₄ | [Hydride-attack TS] | 49.7 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org While no specific QSRR studies on this compound derivatives are documented, the methodology is broadly applicable.

Research Findings: A QSRR study would involve creating a library of derivatives of this compound by systematically modifying its structure (e.g., altering the length of the pentyl group, changing the alkyl group on the ester, or adding substituents at the α-position). For each derivative, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

The reactivity of each derivative would be determined experimentally or computationally (e.g., the rate constant for a specific reaction). Finally, statistical methods like multiple linear regression (MLR) or machine learning algorithms would be used to create a predictive model linking the descriptors to reactivity. tandfonline.comnih.gov Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining insight into the molecular features that govern a particular chemical transformation. chemrxiv.org

Interactive Table 4: Illustrative Data for a QSRR Model of Reactivity This table provides a hypothetical example of data used to build a QSRR model for the relative rate of enolate formation in a series of this compound derivatives.

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted log(k_rel) |

| This compound | 200.28 | 2.5 | 43.4 | 1.00 |

| Ethyl 3-methyl-4-oxononanoate | 214.31 | 3.0 | 43.4 | 0.95 |

| Methyl 3-methyl-4-oxodecanoate | 214.31 | 3.0 | 43.4 | 0.98 |

| Methyl 3-ethyl-4-oxononanoate | 214.31 | 3.0 | 43.4 | 0.87 |

Advanced Analytical Strategies for Detection and Quantification of Methyl 3 Methyl 4 Oxononanoate in Complex Matrices

Method Development and Validation for Trace Analysis of Methyl 3-methyl-4-oxononanoate

Developing and validating methods for the trace analysis of this compound involves several critical steps to ensure sensitivity, specificity, accuracy, and precision. Given its structure as a keto-ester, gas chromatography (GC) is a suitable analytical technique. researchgate.net

Method Development Considerations:

Sample Preparation: For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate and concentrate this compound. The choice of solvent is critical; for instance, in the analysis of similar compounds, diethyl ether has been used for extraction. researchgate.net

GC Conditions: Optimization of GC parameters is essential. This includes selecting the appropriate capillary column (e.g., a nonpolar phase like DB-5ms or a medium-polarity phase), setting the optimal temperature program for the oven, and configuring the inlet and detector conditions. researchgate.netgcms.cz A flame ionization detector (FID) is a common choice for quantifying organic compounds like esters. researchgate.netresearchgate.net

Derivatization: Although this compound is amenable to direct GC analysis, derivatization can enhance its volatility and improve peak shape, especially at trace levels. researchgate.net However, since the compound is already a methyl ester, further esterification is unnecessary unless other reactive functional groups are present. researchgate.net

Method Validation Parameters (as per ICH Q2 guidelines): researchgate.net

| Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 over a defined range. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery studies within 80-120% of the true value. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) < 15%. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like temperature, flow rate, etc. |

For instance, a trace analysis method for alkyl methanesulfonates using GC-FID after liquid-liquid extraction achieved limits of detection as low as 0.05 ppm, demonstrating the potential sensitivity of such methods. researchgate.net

Application of Advanced Hyphenated Techniques (e.g., GCxGC-MS, LC-MS/MS, IMS-MS) for Comprehensive Profiling of this compound

Hyphenated techniques provide enhanced separation and detection capabilities, which are invaluable for the comprehensive analysis of this compound in intricate samples.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This technique offers significantly higher peak capacity and resolution compared to one-dimensional GC. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. gcms.cz This is particularly useful for separating isomers and resolving co-eluting compounds in complex mixtures. gcms.cz For instance, GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) has been successfully used to separate complex mixtures of fatty acid methyl esters (FAMEs), demonstrating its power in resolving structurally similar compounds. gcms.cz The structured nature of GCxGC chromatograms, where compounds of similar chemical class elute in specific regions, aids in identification. gcms.cz

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a powerful tool for the quantification of a wide range of molecules from complex matrices. waters.com While GC is often preferred for volatile compounds, LC can be advantageous if the matrix is more suitable for liquid-phase analysis or if derivatization is to be avoided. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem quadrupole mass spectrometry provides high throughput and resolution. waters.com This technique has been used for the analysis of various drug metabolites and other small molecules in biological fluids, offering high sensitivity and specificity with detection limits often in the pg/mL range. waters.com

IMS-MS (Ion Mobility Spectrometry-Mass Spectrometry): IMS-MS separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to mass spectrometry. nih.govcopernicus.org This technique can resolve isomers that are indistinguishable by mass spectrometry alone. nih.gov The combination of IMS with MS, often a TOF analyzer, allows for the characterization of complex mixtures by separating ions based on their drift time through a gas-filled chamber before mass analysis. nih.govcopernicus.org This has been applied to the analysis of complex organic mixtures in atmospheric aerosols and for differentiating isomeric compounds. copernicus.org A hybrid approach, MS-CID-IM-MS, can further enhance structural elucidation by dispersing fragment ions in both ion mobility and mass-to-charge dimensions. nih.gov

| Technique | Principle | Advantages for this compound Analysis |

| GCxGC-MS | Two-dimensional gas chromatographic separation coupled with mass spectrometry. gcms.cz | Greatly increased peak capacity and resolution, improved separation of isomers, structured chromatograms for compound class identification. gcms.cz |

| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry for quantification. waters.com | High sensitivity and selectivity, suitable for complex matrices, rapid analysis with UPLC systems. waters.com |

| IMS-MS | Separation of ions based on their size and shape in the gas phase prior to mass analysis. nih.govcopernicus.org | Ability to separate isomers, provides an additional dimension of separation, can be coupled with various ionization sources. nih.govcopernicus.org |

Derivatization Techniques for Enhanced Analytical Detection of this compound

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as increased volatility, thermal stability, or detectability. researchgate.netgcms.cz For this compound, which contains a keto group, derivatization can be beneficial.

Methoximation: The keto group can be converted into an oxime by reacting with a methoxylamine reagent. This process is crucial for stabilizing α-keto acids and preventing isomerization or decarboxylation. youtube.com It "locks" the carbonyl group, preventing the formation of multiple derivatives in subsequent steps. youtube.com

Silylation: While the ester group is relatively stable, if other active hydrogens (like hydroxyl groups) were present in related compounds, silylation would be a common next step. youtube.comchemcoplus.co.jp Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and reducing polarity. youtube.comchemcoplus.co.jp

Alkylation and Acylation: These are other general derivatization strategies. researchgate.net Alkylation replaces an acidic hydrogen with an alkyl group, while acylation converts compounds with hydroxyl, thiol, or amino groups into esters, thioesters, or amides, respectively. chemcoplus.co.jp For this compound, these would be less common unless targeting a specific analytical outcome.

A typical two-step derivatization protocol for a keto-containing compound for GC-MS analysis would be: youtube.com

Methoximation: The sample is treated with methoxyamine hydrochloride in a solvent like pyridine (B92270) and heated to convert the keto group to a methoxime. youtube.com

Silylation (if other active hydrogens are present): A silylating agent like MSTFA is then added and the mixture is heated to complete the derivatization. youtube.com

The choice of derivatization reagent is critical and should result in a high yield of a stable derivative without causing structural rearrangements. researchgate.net

Chromatographic Enantioseparation Methodologies for Stereoisomers of this compound

This compound has a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). The separation and quantification of these stereoisomers are important as they can have different biological activities.

Chiral Gas Chromatography (GC): This is a common method for separating volatile enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns are frequently used for this purpose. For example, the enantiomers of 4-methyl-3-heptanol (B77350) have been successfully separated using chiral GC. mdpi.comresearchgate.net

Chiral Liquid Chromatography (LC): For less volatile compounds or when derivatization is not desired, chiral LC is the method of choice. Similar to chiral GC, it employs a chiral stationary phase. Polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are widely used. beilstein-archives.org Successful separation often requires careful optimization of the mobile phase composition and temperature. beilstein-archives.orgresearchgate.net

Indirect Separation via Diastereomer Formation: An alternative to using a chiral column is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. researchgate.net

A study on the separation of stereoisomers of a related compound, methyl 3-hydroxy-2-methylbutanoate, successfully used a chiral HPLC column to separate the four possible stereoisomers after derivatization. beilstein-archives.org The choice of a p-nitrobenzoyl (PNB) ester derivative enhanced the separation on a CHIRALPAK® ID-3 column. beilstein-archives.orgresearchgate.net

| Method | Principle | Application to this compound |

| Chiral GC | Separation on a GC column with a chiral stationary phase. | Direct analysis of the enantiomers if they are sufficiently volatile and thermally stable. |

| Chiral LC | Separation on an LC column with a chiral stationary phase. beilstein-archives.org | Analysis of the enantiomers, potentially after derivatization to enhance detection and separation. beilstein-archives.org |

| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation on a non-chiral column. researchgate.net | Could be applied by first reducing the keto group to a hydroxyl group, then reacting with a chiral acid. |

Future Research Directions in Methyl 3 Methyl 4 Oxononanoate Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies for Methyl 3-methyl-4-oxononanoate

The development of efficient and environmentally benign synthetic methods for producing this compound is a primary area of future research. Current synthetic strategies often rely on classical reactions that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future efforts will likely focus on catalytic and biocatalytic approaches to improve sustainability.

Researchers are expected to explore various catalytic systems, including transition-metal catalysts and organocatalysts, to facilitate the key bond-forming reactions in the synthesis of this compound. For instance, the development of catalytic methods for the selective methylation and acylation of β-keto esters could provide more direct and atom-economical routes.

Furthermore, the principles of green chemistry will be integral to the design of new synthetic pathways. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. Biocatalysis, employing enzymes or whole-cell systems, presents a promising avenue for the stereoselective synthesis of chiral analogs of this compound, which could have unique chemical properties.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, often milder reaction conditions, potential for asymmetric synthesis. | Development of novel organocatalysts for key C-C bond formations. |

| Transition-Metal Catalysis | High efficiency and selectivity, potential for novel transformations. | Exploration of earth-abundant metal catalysts (e.g., iron, copper). |

| Biocatalysis | High stereoselectivity, mild reaction conditions (aqueous media, room temp). | Identification and engineering of enzymes for the synthesis of the target molecule. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions in continuous flow reactors. |

Design and Synthesis of Advanced this compound Analogues with Tailored Chemical Reactivity

The systematic design and synthesis of advanced analogues of this compound will open up new avenues for exploring structure-activity relationships. By modifying the core structure, researchers can fine-tune the compound's chemical reactivity, physical properties, and potential applications.

Future research will likely focus on several key areas of structural modification:

Alterations to the Alkyl Chain: Introducing branching, unsaturation, or functional groups onto the nonanoyl backbone could significantly impact the molecule's steric and electronic properties.

Modification of the Methyl Ester: Replacing the methyl group with other alkyl or aryl groups can influence the ester's reactivity towards hydrolysis and other transformations.

Variation of the Keto-Group Position: Shifting the position of the carbonyl group along the carbon chain would result in a library of isomeric compounds with distinct chemical behaviors.

The synthesis of these analogues will require the development of versatile and modular synthetic strategies that allow for the facile introduction of diverse structural motifs.

In-depth Mechanistic Studies of this compound's Interactions in Model Systems

A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Future research will employ a combination of experimental and computational techniques to elucidate the pathways of its key chemical transformations.

Key areas of mechanistic investigation will include:

Enolate Chemistry: Detailed studies on the formation and reactivity of the enolate ions of this compound will be essential, as these are key intermediates in many of its reactions.

Keto-Enol Tautomerism: Understanding the factors that influence the equilibrium between the keto and enol forms will be critical for predicting and controlling its reactivity.

Reaction Kinetics: Kinetic studies of important reactions, such as hydrolysis, transesterification, and condensation reactions, will provide quantitative data on reaction rates and activation parameters.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will be invaluable for monitoring reaction progress and identifying transient intermediates.

Integration of Computational Chemistry with Experimental Studies for this compound Research

Computational chemistry is poised to play an increasingly important role in accelerating research on this compound. By providing theoretical insights into the molecule's structure, properties, and reactivity, computational methods can guide experimental design and help to interpret complex data.

Future computational studies will likely focus on:

Quantum Chemical Calculations: Density functional theory (DFT) and other high-level ab initio methods will be used to calculate molecular geometries, vibrational frequencies, and electronic properties. These calculations can provide valuable information about the molecule's stability and spectroscopic signatures.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, helping to identify transition states and predict reaction pathways.

Prediction of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical and chemical properties of novel analogues, aiding in the design of compounds with desired characteristics.

The synergy between computational and experimental approaches will be key to unlocking a deeper understanding of this compound's chemistry.

Table 2: Application of Computational Chemistry in this compound Research

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | Prediction of stable conformations, bond lengths, and angles. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and circular dichroism spectra. | Understanding of electronic transitions and chiroptical properties. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Insight into the behavior of the molecule in different solvent environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Elucidation of the mechanism of biocatalytic transformations. |

Development of High-Throughput Screening Methods for this compound Related Chemical Transformations

To accelerate the discovery of new reactions and applications for this compound and its analogues, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid testing of large libraries of compounds or reaction conditions, dramatically speeding up the research and development process.

Future research in this area will focus on designing and validating HTS assays for key chemical transformations of this compound. This could involve:

Colorimetric or Fluorometric Assays: Developing assays where a change in color or fluorescence signals the outcome of a reaction. This would enable the rapid screening of catalyst libraries or reaction conditions in a microplate format.

Mass Spectrometry-Based Screening: Utilizing the speed and sensitivity of modern mass spectrometry to directly analyze the products of many parallel reactions.

Automation and Robotics: Integrating robotic platforms to automate the process of sample preparation, reaction setup, and analysis, further increasing the throughput of the screening process.

The implementation of HTS methodologies will be instrumental in unlocking the full synthetic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.